Ketopynalin
Description
Vatalanib (PTK787/ZK-222584) is an oral antiangiogenic tyrosine kinase inhibitor (TKI) targeting vascular endothelial growth factor receptors (VEGFR1-3) and other kinases like platelet-derived growth factor receptor (PDGFR) and c-Kit . It is primarily metabolized in cancer patients via cytochrome P450 (CYP) enzymes, yielding multiple metabolites, including M25 . However, the provided evidence lacks explicit structural or functional characterization of Vatalanib-derived M25.
Key inferred properties of Vatalanib’s metabolism:
Properties
CAS No. |
300843-20-3 |
|---|---|
Molecular Formula |
C20H13ClN4O |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
[4-(4-chloroanilino)phthalazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C20H13ClN4O/c21-14-5-7-15(8-6-14)23-20-17-4-2-1-3-16(17)18(24-25-20)19(26)13-9-11-22-12-10-13/h1-12H,(H,23,25) |
InChI Key |
PNQWLLMVBJXXNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Vatalanib metabolite M25 involves the oxidative metabolism of Vatalanib. This process is primarily mediated by the cytochrome P450 enzyme CYP3A4 the general process involves the administration of Vatalanib, followed by its metabolic conversion in the body to form various metabolites, including M25 .
Chemical Reactions Analysis
Types of Reactions
Vatalanib metabolite M25 undergoes several types of chemical reactions, including:
Reduction: While reduction reactions are not prominently involved in the formation of M25, they may play a role in the metabolism of other related compounds.
Substitution: Substitution reactions are not a major pathway for the metabolism of Vatalanib to M25.
Common Reagents and Conditions
The oxidative metabolism of Vatalanib to form metabolite M25 is primarily mediated by the cytochrome P450 enzyme CYP3A4. This enzyme catalyzes the oxidation of Vatalanib under physiological conditions .
Major Products Formed
The major product formed from the oxidative metabolism of Vatalanib is Vatalanib metabolite M25, along with other pharmacologically inactive metabolites such as CGP-84368 and NVP-AAW378 .
Scientific Research Applications
Vatalanib metabolite M25, being a pharmacologically inactive metabolite, is primarily studied in the context of understanding the metabolism and disposition of Vatalanib in cancer patients. Research on Vatalanib and its metabolites has provided insights into the pharmacokinetics, safety, and efficacy of Vatalanib as an antiangiogenic agent . Additionally, studies have explored the potential use of Vatalanib in combination with other therapeutic agents for the treatment of advanced solid tumors .
Mechanism of Action
As a pharmacologically inactive metabolite, Vatalanib metabolite M25 does not exert significant biological effects on its own. The parent compound, Vatalanib, inhibits vascular endothelial growth factor receptor tyrosine kinases, which are crucial for the formation of new blood vessels that contribute to tumor growth and metastasis . The metabolism of Vatalanib to M25 and other inactive metabolites is part of the body’s process to eliminate the drug and reduce its activity .
Comparison with Similar Compounds
Key Observations :
- CYP3A Involvement : M25 metabolites of STS-135 and MK-0767 are linked to CYP3A enzymes, aligning with Vatalanib’s CYP3A-dependent metabolism .
- Structural Diversity: M25 designation spans benzamides (fluopyram), sulfides (MK-0767), and antagonists (Sonidegib), highlighting nomenclature overlap without structural similarity.
Functional and Pharmacokinetic Comparisons
PARP Inhibition (Off-Target Activity)
Vatalanib itself exhibits off-target inhibition of poly(ADP-ribose) polymerase (PARP) with an IC50 of 200 μM, comparable to Compound 1 (IC50: 3,000 μM) but weaker than clinical PARP inhibitors (e.g., Olaparib, IC50 ~1–10 nM) .
Antiangiogenic Efficacy
- Vatalanib vs. Sunitinib : Both inhibit VEGFR, but Vatalanib’s median time-to-progression (TTP: 5.8 months) in gastrointestinal stromal tumors (GIST) is comparable to sunitinib (TTP: 6.3 months) .
- Metabolic Stability : Vatalanib’s plasma half-life is unaffected by co-administration with imatinib, unlike sunitinib, which interacts with CYP3A4 inducers .
Q & A
Q. What experimental design strategies ensure reliable identification of Vatalanib metabolite M25 in untargeted metabolomics studies?
Methodological Answer:
- Sample Preparation: Use standardized protocols for plasma/serum collection (e.g., immediate freezing at -80°C) to minimize pre-analytical variability .
- Quality Control (QC): Include QC samples (pooled from all study samples) injected at regular intervals during LC-MS runs to monitor instrument stability and batch effects .
- Technical Replicates: Perform triplicate injections for each sample to assess technical variability in peak intensity and retention time .
- Reference Standards: Spike internal standards (e.g., deuterated analogs of Vatalanib) to validate extraction efficiency and ionization consistency .
Q. How can researchers confidently annotate M25 in MS/MS spectral libraries?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Orbitrap or Q-TOF) to obtain accurate mass measurements (<5 ppm error) for M25’s precursor ion .
- Spectral Matching: Compare experimental MS/MS spectra against curated databases (e.g., METLIN, mzCloud) using cosine similarity scores ≥0.7 .
- In Silico Fragmentation: Apply tools like CFM-ID or SIRIUS to predict fragmentation patterns and prioritize candidate structures .
- Orthogonal Validation: Confirm identity via synthetic standards or nuclear magnetic resonance (NMR) if ambiguity persists .
Q. How can population pharmacokinetic (PK) modeling address auto-induction of M25 metabolism observed in clinical studies?
Methodological Answer:
- Time-Dependent Clearance Models: Use nonlinear mixed-effects modeling (e.g., NONMEM) to quantify auto-induction, where clearance (CL) increases with repeated dosing . Example:
- Covariate Analysis: Test covariates (e.g., age, CYP3A4 genotype) to explain inter-individual variability in CL .
- Visual Predictive Checks (VPC): Validate model robustness by simulating concentration-time profiles against observed data .
Q. How should researchers resolve contradictions in M25 quantification across LC-MS and NMR platforms?
Methodological Answer:
- Data Merging Workflows: Apply platform-specific normalization (e.g., Probabilistic Quotient Normalization for NMR, total ion count for LC-MS) .
- Cross-Platform Calibration: Use shared reference metabolites (e.g., creatinine) to align dynamic ranges .
- Multivariate Integration: Apply multi-block PCA or DIABLO to identify consensus biomarkers across platforms .
Q. What statistical approaches validate M25 as a robust biomarker in multi-study meta-analyses?
Methodological Answer:
Q. How can researchers apply FAIR principles to share M25-related metabolomics data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
